2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and is further functionalized with methoxy and sulfanyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Thioether Formation: The sulfanyl group can be introduced by reacting the quinazoline derivative with thiol-containing compounds under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-quinazoline intermediate with 2-methoxybenzylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinazoline derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinazoline compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxy and sulfanyl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: Known for their biological activity.
Methoxy-substituted quinazolines: Often used in medicinal chemistry.
Thioether-containing compounds: Common in various chemical and biological applications.
Uniqueness
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23N3O5S/c1-27-16-7-5-4-6-13(16)10-22-20(25)12-30-11-19-23-15-9-18(29-3)17(28-2)8-14(15)21(26)24-19/h4-9H,10-12H2,1-3H3,(H,22,25)(H,23,24,26) |
InChI Key |
NSPHCALIRXAVLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC |
Origin of Product |
United States |
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